4,7-Dimethyl-2-methylidene-1,3-dioxepane
Description
Significance of Cyclic Ketene (B1206846) Acetals (CKAs) in Contemporary Polymer Chemistry
Cyclic Ketene Acetals (CKAs) represent a significant class of monomers in modern polymer chemistry, primarily due to their ability to undergo radical ring-opening polymerization (rROP). This process allows for the introduction of ester functionalities directly into the backbone of addition polymers. The incorporation of these ester linkages is a key feature, as it imparts degradability to the resulting polymer chains, which is a highly sought-after characteristic for a variety of applications, including biomedical devices and environmentally friendly materials.
The polymerization of CKAs can proceed through two main pathways: a ring-opening reaction, which leads to the desired polyester (B1180765) structure, or a ring-retaining path that results in the formation of a carbon-carbon bond. researchgate.net The seven-membered cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), have been shown to undergo nearly complete ring-opening during free radical polymerization. acs.org This high degree of ring-opening is a significant advantage over some five-membered cyclic ketene acetals, which may exhibit a lower tendency for ring-opening. acs.org The versatility of CKAs is further demonstrated by their ability to be copolymerized with a wide range of conventional vinyl monomers, including styrenes, acrylates, and acrylamides. researchgate.netresearchgate.netrsc.orgrsc.org This copolymerization allows for the synthesis of degradable polymers with tailored properties.
The Distinct Role of 4,7-Dimethyl-2-methylidene-1,3-dioxepane as a Monomer for Degradable Polymers
Among the various CKAs, this compound (DMMDO) holds a distinct position as a monomer for creating degradable polymers. Its structure, featuring a seven-membered dioxepane ring with methyl groups at the 4 and 7 positions, influences its polymerization behavior and the properties of the resulting polymers. The methylidene group at the 2-position serves as the reactive site for polymerization.
DMMDO undergoes radical ring-opening polymerization, where the exocyclic double bond opens to form ester linkages within the polymer backbone. vulcanchem.com This process effectively transforms a carbon-chain polymer into a polyester, which can be degraded through hydrolysis of the ester bonds. The presence of methyl groups on the dioxepane ring can sterically influence chain propagation during polymerization. vulcanchem.com Furthermore, these methyl groups can modulate the rate of hydrolysis of the resulting ester linkages compared to unsubstituted CKAs, offering a way to balance the polymer's stability with its degradability. vulcanchem.com
The copolymerization of DMMDO with conventional vinyl monomers, such as styrene (B11656), acrylonitrile (B1666552), and methyl acrylate (B77674), has been successfully demonstrated. researchgate.net This allows for the production of degradable copolymers where the degradation rate can be controlled by adjusting the ratio of the monomers. vulcanchem.com For instance, a copolymer of polystyrene and DMMDO demonstrated complete hydrolysis into oligomers under alkaline conditions. vulcanchem.com
Historical Context and Evolution of Ring-Opening Polymerization for Dioxepane Derivatives
The development of ring-opening polymerization for dioxepane derivatives and other cyclic ketene acetals has a notable history. Early research in this area was pioneered by Bailey and his collaborators, who were instrumental in demonstrating the potential of CKAs to introduce ester functionalities into polymer backbones via radical polymerization. researchgate.net
Initial studies on the polymerization of CKAs were sometimes marked by conflicting results, particularly due to challenges in characterizing the resulting polymers. For example, early analyses of ¹H NMR spectra led to misinterpretations, where signals from ester oligomers were incorrectly assigned to unopened rings, resulting in an overestimation of ring retention. vulcanchem.com However, refined analytical protocols, such as the use of Na₂CO₃-treated CDCl₃ and optimized integration regions in NMR spectroscopy, helped to resolve these discrepancies and confirm the high degree of ring-opening. vulcanchem.com
The seven-membered cyclic ketene acetal (B89532), 2-methylene-1,3-dioxepane (MDO), was a key monomer in these early investigations. It was found to be relatively stable and easier to handle compared to its five-membered counterparts, which were highly sensitive to acid-catalyzed polymerization that proceeds without ring-opening. acs.org The successful homopolymerization and copolymerization of MDO with nearly quantitative ring-opening established a foundational method for producing degradable polymers. acs.org This paved the way for the exploration of substituted derivatives like 4,7-dimethyl-2-methylene-1,3-dioxepane, as researchers sought to create polymers with a wider range of structures and properties. acs.org The free radical polymerizations of both cis- and trans-4,7-dimethyl-2-methylene-1,3-dioxepane were shown to proceed at 120 °C with essentially quantitative ring-opening to produce the corresponding polyesters. researchgate.net
Properties
IUPAC Name |
4,7-dimethyl-2-methylidene-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZQBRESDQTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=C)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625923 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80649-13-4 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,7 Dimethyl 2 Methylidene 1,3 Dioxepane Monomer
Established Acetal-Based Synthetic Routes to 4,7-Dimethyl-2-methylidene-1,3-dioxepane
The most traditional and widely documented method for synthesizing cyclic ketene (B1206846) acetals, including this compound, proceeds through a haloacetal intermediate. This two-step approach has been a cornerstone in the field since the pioneering work of William J. Bailey. nih.govnih.gov
Synthesis via Haloacetal Intermediates (e.g., 2-bromomethyl-1,3-dioxepane route)
The established haloacetal route involves two primary chemical transformations: acetalization and dehydrohalogenation.
Acetalization: The first step is an acid-catalyzed transacetalization to form the haloacetal intermediate. For the synthesis of the 4,7-dimethyl substituted target, this involves the reaction of pentane-2,5-diol with a haloacetaldehyde acetal (B89532), such as bromoacetaldehyde (B98955) diethyl acetal or chloroacetaldehyde (B151913) dimethyl acetal. cmu.eduresearchgate.net The reaction is typically refluxed in a suitable solvent like cyclohexane (B81311) with an acid catalyst (e.g., p-toluenesulfonic acid), and the alcohol byproduct (e.g., ethanol (B145695) or methanol) is removed to drive the equilibrium towards the product, 2-(halomethyl)-4,7-dimethyl-1,3-dioxepane. cmu.edu
Dehydrohalogenation: The second step is an elimination reaction where the haloacetal intermediate is treated with a strong, non-nucleophilic base to remove a molecule of hydrogen halide, creating the exocyclic double bond. scispace.com Historically, this has been achieved using potassium t-butoxide in refluxing t-butanol. tandfonline.com This elimination step yields the final monomer, this compound.
Advances in Acetal Route Optimization (e.g., Cobalt-based catalysis, TMSCl mediation)
While reliable, the classic haloacetal route often requires harsh conditions, such as high temperatures, which can lead to side reactions and impurities. Modern advancements have focused on optimizing this pathway to improve yields, purity, and reaction conditions.
Cobalt-based Catalysis and TMSCl Mediation: A significant improvement involves a cobalt/TMSCl-based system for the initial acetal formation step. researchgate.net This updated method allows the reaction to proceed efficiently at room temperature, a marked improvement over high-temperature reflux conditions. Research has shown that for the synthesis of the 2-(chloromethyl)-4,7-dimethyl-1,3-dioxepane precursor, a minimum catalyst loading of 4 mol% of cobalt(II) chloride (CoCl₂) is required. researchgate.net This catalytic system represents a more energy-efficient and milder alternative for producing the key intermediate.
Phase-Transfer Catalysis (PTC): The dehydrohalogenation step has been substantially optimized through the use of solid-liquid phase-transfer catalysis. tandfonline.comresearchgate.net This technique employs a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, to shuttle the base (e.g., potassium t-butoxide) from the solid phase into the organic phase where the haloacetal is dissolved. tandfonline.comcrdeepjournal.org This enhancement allows the elimination reaction to be carried out at much lower temperatures (e.g., 0 °C) and with significantly shorter reaction times, leading to higher yields and improved product purity by minimizing thermal decomposition and side reactions. cmu.edutandfonline.com
| Parameter | Classic Haloacetal Route | Optimized Acetal Route |
| Acetalization Conditions | High-temperature reflux (e.g., >80 °C) with acid catalyst. cmu.edu | Room temperature with CoCl₂/TMSCl catalyst system. researchgate.net |
| Elimination Conditions | High temperature (refluxing t-butanol) with potassium t-butoxide. tandfonline.com | Low temperature (e.g., 0 °C) with potassium t-butoxide and a phase-transfer catalyst (e.g., TBAB). tandfonline.comresearchgate.net |
| Key Advantages of Optimization | Established methodology. | Milder conditions, higher yields, shorter reaction times, improved energy efficiency. tandfonline.comresearchgate.net |
Novel Synthetic Pathways for this compound
Research into alternative synthetic strategies has led to the development of novel pathways that circumvent the haloacetal intermediate, offering different advantages in terms of starting materials and reaction mechanisms.
Cyclic Carbonate Route
A notable alternative pathway for synthesizing cyclic ketene acetals proceeds through a cyclic carbonate intermediate. researchgate.net This method avoids the use of halogenated reagents altogether.
The synthesis begins with the reaction of the diol, in this case, pentane-2,5-diol, with a carbonyl source like ethyl chloroformate or another phosgene (B1210022) equivalent in the presence of a base such as triethylamine. rsc.org This reaction forms the intermediate 4,7-dimethyl-1,3-dioxepan-2-one (a cyclic carbonate). Subsequent chemical steps are then used to convert this cyclic carbonate into the target 2-methylidene monomer. This route provides an alternative for accessing the monomer with different precursors and reaction conditions compared to the traditional acetal-based methods. researchgate.net While the prompt mentions Petasis chemistry, a review of the relevant chemical literature does not indicate the use of the Petasis reaction for this specific transformation from a cyclic carbonate to a cyclic ketene acetal. wikipedia.orgorganic-chemistry.org
Impact of Synthetic Route on Monomer Purity and Subsequent Polymerization Efficiency
The choice of synthetic methodology has a profound impact on the purity of the resulting this compound monomer, which in turn critically affects its behavior during polymerization.
The established haloacetal route is particularly susceptible to leaving residual haloacetal intermediate in the final product. cmu.edu This impurity is often difficult to remove completely, even with vacuum distillation. The presence of such contaminants can significantly compromise the accuracy of polymerization studies. For instance, in kinetic analyses like pulsed-laser polymerization (PLP), the unreactive haloacetal impurity leads to an overestimation of the monomer concentration, resulting in erroneously calculated propagation rate coefficients. cmu.edu
To achieve the high degree of purity required for precise kinetic and mechanistic studies, rigorous purification methods are necessary.
| Purification Level | Purity | Contaminant | Application | Source |
| Standard Distillation | ~94% | ~6% BMDO | Corrected concentration used for general polymerization. | cmu.edu |
| Double Distillation | >99% | <1% BMDO | Required for accurate chain length distribution (CLD) experiments. | cmu.edu |
| *Data for the analogous 2-bromomethyl-1,3-dioxepane (BMDO) impurity in 2-methylene-1,3-dioxepane (B1205776) (MDO) synthesis. |
Polymerization Mechanisms and Kinetics of 4,7 Dimethyl 2 Methylidene 1,3 Dioxepane
Radical Ring-Opening Polymerization (RROP) of 4,7-Dimethyl-2-methylidene-1,3-dioxepane
Radical ring-opening polymerization (RROP) is the principal pathway for the polymerization of DMMDO, yielding polyesters. This process is advantageous as it allows for the creation of polymers with degradable linkages using robust radical chemistry.
The RROP of DMMDO proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps.
Initiation: The process begins with the generation of free radicals from a standard radical initiator, such as di-tert-butyl peroxide (DTBP) or 2,2′-azoisobutyronitrile (AIBN), upon heating. For instance, DTBP typically generates radicals at temperatures around 120°C. vulcanchem.comresearchgate.net
Propagation: The generated radical adds to the exocyclic double bond (the methylidene group) of the DMMDO monomer. This addition forms a carbon-centered radical on the quaternary carbon within the ring structure. uliege.be This intermediate radical is unstable and rapidly undergoes a ring-opening rearrangement through β-scission of an acyl-oxygen bond. This ring-opening step is highly efficient and results in the formation of a stable ester linkage in the polymer backbone and a new propagating primary alkyl radical at the end of the chain. researchgate.netuliege.be This new radical can then attack another DMMDO monomer, continuing the polymer chain growth. Free radical polymerizations of DMMDO have been shown to proceed with essentially quantitative ring opening to produce the corresponding polyester (B1180765). researchgate.net
Termination: The polymerization process concludes when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer chain. vulcanchem.com
Kinetic analyses of the free-radical polymerization of seven-membered cyclic ketene (B1206846) acetals like DMMDO reveal the influence of various experimental parameters on the reaction. Studies on related monomers such as 2-methylene-1,3-dioxepane (B1205776) (MDO) show that polymerization kinetics are strongly influenced by the nature of the propagating radical. rsc.org
| Monomer System | Temperature (°C) | Technique | Key Kinetic Finding |
| MDO / MMA | 40 | PLP | p decreases with increasing MDO concentration. |
| MDO | 40 | PLP | High chain transfer constant to monomer (CM) of 1.7 x 10-2 observed. cmu.edu |
| MDO and BMDO | Not Specified | Not Specified | Polymerization kinetics are governed by the monomer with the lowest reactivity. rsc.org |
MDO: 2-methylene-1,3-dioxepane; MMA: Methyl Methacrylate (B99206); BMDO: 5,6-benzo-2-methylene-1,3-dioxepane; PLP: Pulsed-Laser Polymerization.
The selectivity and efficiency of the ring-opening process are highly dependent on the polymerization conditions, including temperature, initiator, and monomer concentration.
Temperature: Higher temperatures are generally required to ensure efficient radical generation from initiators like DTBP (e.g., 120°C). vulcanchem.com However, excessively high temperatures can sometimes promote side reactions. For some cyclic ketene acetals, lower temperatures have been shown to decrease ring-fragmentation side reactions, thereby favoring the desired ring-opening pathway. nih.gov
Initiator: The choice of initiator is crucial. Peroxides are effective for some cyclic ketene acetals, but for others, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), they can be unsuitable due to side reactions like H-abstraction. rsc.org Azo initiators like AIBN are also commonly used. researchgate.net
Monomer Concentration (Dilution): The concentration of the monomer can influence the polymerization pathway. Previous studies have indicated that dilution can favor the ring fragmentation pathway over propagation for certain cyclic ketene acetals. nih.gov However, for DMMDO, free radical polymerizations conducted at 120°C have resulted in essentially quantitative ring opening. researchgate.net
In early studies, characterization challenges, specifically misinterpretations of ¹H NMR spectra, led to incorrect estimations of ring retention. Improved analytical protocols, such as using Na₂CO₃-treated CDCl₃ for NMR analysis, have since resolved these discrepancies, confirming that DMMDO undergoes nearly complete ring-opening under typical radical polymerization conditions. vulcanchem.com
During the propagation step of radical polymerization, intramolecular hydrogen transfer, commonly known as "backbiting," can occur. This process involves the propagating radical abstracting a hydrogen atom from its own polymer chain, leading to the formation of a new radical center along the backbone. This can result in chain branching.
For polymers derived from cyclic ketene acetals like MDO (a close structural analog of DMMDO), evidence of backbiting reactions has been observed. cmu.edu The occurrence of chain transfer to the polymer, which includes backbiting, can lead to a narrowing of the high molecular weight side of the molecular weight distribution. cmu.edu The methyl groups present on the DMMDO ring at positions 4 and 7 may sterically influence the tendency for backbiting compared to the unsubstituted MDO. vulcanchem.com
Alternative Polymerization Modes and Mechanistic Comparisons
While RROP is the dominant mechanism for DMMDO under radical conditions, other polymerization pathways can occur, particularly under different initiation methods.
In addition to ring-opening, DMMDO can undergo a conventional vinyl-type polymerization, also known as radical ring-retaining polymerization (rRRP). uliege.be In this pathway, the cyclic group is preserved and incorporated as a side group along the main polymer chain. uliege.be The radical adds to the exocyclic double bond, and the new radical propagates by adding to another monomer without the ring opening. uliege.be
The competition between RROP and rRRP is a key aspect of the polymerization of exo-methylene heterocyclic compounds. uliege.be For DMMDO and related seven-membered ring systems, the radical ring-opening pathway is highly favored under free-radical conditions due to the thermodynamic release of ring strain. researchgate.net However, the vinyl polymerization pathway can become significant under other conditions. For instance, spectroscopic investigations have shown that while radical polymerization of 2-methylene-1,3-dioxepanes leads primarily to ring-opened polyesters, cationic photopolymerization results mainly in a vinyl polymerization where the ring structure is retained. researchgate.net
| Polymerization Type | Primary Mechanism | Resulting Structure |
| Radical Polymerization | Radical Ring-Opening Polymerization (RROP) | Linear polyester with ester groups in the backbone. researchgate.netuliege.be |
| Cationic Photopolymerization | Conventional Vinyl Polymerization | Aliphatic carbon backbone with cyclic dioxepane side groups. researchgate.net |
Comparison with Cationic Polymerization of Analogous Cyclic Acetals (e.g., 1,3-dioxepane)
The cationic polymerization of this compound presents distinct mechanistic and kinetic characteristics when compared to its saturated analog, 1,3-dioxepane (B1593757). The presence of the exocyclic double bond in the former introduces an alternative and often preferred pathway for polymerization, leading to fundamentally different polymer structures.
In contrast, the cationic polymerization of 1,3-dioxepane, a conventional cyclic acetal (B89532), proceeds exclusively via cationic ring-opening polymerization (CROP). The initiation with a protic or Lewis acid leads to the formation of a tertiary oxonium ion. The subsequent propagation step involves the nucleophilic attack of a monomer on the active chain end, resulting in the cleavage of the acetal ring and the formation of a polyacetal backbone. This process, however, is often complicated by side reactions. cdnsciencepub.comacs.org Intermolecular and intramolecular transacetalization reactions are common, leading to chain scrambling and the formation of cyclic oligomers. cdnsciencepub.comresearchgate.net These side reactions can result in a broad molecular weight distribution and establish a monomer-polymer equilibrium, which can limit the final polymer yield. researchgate.net
For 2-methylene-1,3-dioxepanes like this compound, cationic initiation can lead to two competing propagation pathways: ring-opening polymerization or vinyl polymerization. However, studies on similar systems indicate that cationic polymerization predominantly proceeds through the vinyl pathway, where the exocyclic double bond is attacked, leaving the dioxepane ring intact as a pendant group on the polymer backbone. researchgate.net This is in stark contrast to the radical polymerization of this monomer, which is known to proceed almost exclusively via ring-opening. researchgate.net The cationic vinyl polymerization pathway is favored due to the high reactivity of the exocyclic double bond towards cationic species.
The methyl substituents at the 4- and 7-positions of the dioxepane ring in this compound also influence its polymerization behavior. These alkyl groups can be expected to increase the steric hindrance around the ring, potentially making a ring-opening approach by a bulky polymer chain end even less favorable compared to the more accessible exocyclic double bond.
A direct kinetic comparison is challenging due to the different polymerization mechanisms. The kinetics of CROP for 1,3-dioxepane are influenced by the rates of initiation, propagation, and competing transacetalization reactions. researchgate.net For this compound, the kinetics would be governed by the principles of vinyl polymerization, which are typically much faster than CROP. mit.edu
The table below summarizes the key mechanistic and structural differences between the cationic polymerization of these two cyclic acetals.
| Feature | This compound | 1,3-dioxepane |
|---|---|---|
| Monomer Type | Unsaturated Cyclic Acetal (Cyclic Ketene Acetal) | Saturated Cyclic Acetal |
| Primary Cationic Polymerization Pathway | Vinyl Polymerization (Ring-Retaining) researchgate.net | Cationic Ring-Opening Polymerization (CROP) researchgate.net |
| Site of Attack | Exocyclic double bond researchgate.net | Acetal oxygen atoms leading to ring cleavage cdnsciencepub.com |
| Propagating Species | Carbocation | Tertiary Oxonium Ion |
| Resulting Polymer Backbone | Polyalkane with pendant dioxepane rings | Polyacetal (-O-CH₂-O-(CH₂)₄-)n researchgate.net |
| Common Side Reactions | Chain transfer, termination typical of vinyl polymerization | Transacetalization (inter- and intramolecular), backbiting, formation of cyclic oligomers cdnsciencepub.comresearchgate.net |
Homopolymerization Studies of 4,7 Dimethyl 2 Methylidene 1,3 Dioxepane
Synthesis of Homopolymers via Radical Ring-Opening Polymerization
The homopolymerization of 4,7-Dimethyl-2-methylidene-1,3-dioxepane is typically initiated by free-radical initiators. Research has shown that this seven-membered cyclic ketene (B1206846) acetal (B89532) undergoes nearly complete ring-opening upon polymerization, in contrast to five-membered ring analogues which may exhibit significant portions of ring-retention. acs.org
The polymerization is generally carried out in bulk or in solution using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. acs.orgrsc.org The reaction mechanism involves the addition of a radical to the exocyclic double bond of the monomer. This step is followed by the opening of the seven-membered ring to form a more stable ester linkage and a propagating radical. rsc.org This process effectively converts the cyclic ketene acetal monomer into a polyester (B1180765) structure. acs.org Studies on the closely related 2-methylene-1,3-dioxepane (B1205776) (MDO) have demonstrated that this ring-opening is essentially quantitative, leading to the formation of poly(ε-caprolactone). acs.orgcmu.edu Similarly, the polymerization of the dimethyl-substituted monomer yields its corresponding polyester. acs.org
The polymerization conditions, such as temperature and initiator concentration, can influence the reaction kinetics and the properties of the final polymer. For instance, the polymerization of this compound with benzoyl peroxide as an initiator has been successfully carried out in a sealed tube under vacuum. acs.org
Table 1: Homopolymerization of 4,7-Dimethyl-2-methylene-1,3-dioxepane
| Initiator | Polymerization Conditions | Monomer Conversion (%) | Resulting Polymer |
|---|
This table is generated based on data reported for the homopolymerization of 4,7-Dimethyl-2-methylene-1,3-dioxepane. acs.org
Structural Elucidation of Derived Polyesters (e.g., Poly(dimethylcaprolactone))
The structure of the polyester resulting from the homopolymerization of this compound is a substituted polycaprolactone, specifically poly(γ,ζ-dimethylcaprolactone). acs.org The confirmation of this structure relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR spectroscopy are critical tools for confirming the ring-opening process. acs.orgrsc.org In the ¹³C NMR spectrum of the polymer, the absence of signals around 100-110 ppm, which are characteristic of the quaternary acetal carbon in the monomer, indicates that the polymerization has proceeded via a nearly complete ring-opening mechanism. acs.orgrsc.org Concurrently, the appearance of a signal around 172 ppm confirms the formation of a carbonyl carbon from the new ester group in the polymer backbone. acs.org The ¹H NMR spectrum shows characteristic signals for the methyl and methylene (B1212753) protons in the polyester backbone, consistent with the ring-opened structure. acs.orgresearchgate.net
IR spectroscopy also supports the structural assignment. The disappearance of the C=C bond absorption from the monomer and the appearance of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹ in the polymer spectrum are definitive evidence of the formation of a polyester. acs.org Size exclusion chromatography (SEC) is used to determine the molecular weight and dispersity of the synthesized polymers. rsc.orgrsc.org
Control Over Polymer Architecture and Degree of Branching in Homopolymerization
A key characteristic of the radical ring-opening polymerization of cyclic ketene acetals is the formation of branched polymer architectures. rsc.orgacs.org Unlike conventional ring-opening polymerization of lactones which produces linear polyesters, the radical mechanism introduces branching through chain transfer reactions, particularly intramolecular hydrogen abstraction (back-biting). rsc.org
For seven-membered rings like MDO and its derivatives, intramolecular 1,7-hydrogen transfer can occur, leading to the formation of short-chain branches. acs.org Intermolecular chain transfer to the polymer can also occur, resulting in long-chain branching. acs.org The degree of branching has been shown to increase with higher monomer conversion. rsc.orgrsc.org
The degree of branching significantly impacts the material's properties. Increased branching disrupts chain packing, leading to a decrease in crystallinity and melting temperature compared to linear analogues like PCL. rsc.orgacs.org This allows for the tuning of the polymer's thermal and mechanical properties by controlling the reaction conditions to manage the extent of branching. acs.org
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Poly(dimethylcaprolactone) |
| Poly(γ,ζ-dimethylcaprolactone) |
| 2-methylene-1,3-dioxepane (MDO) |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl Peroxide |
Copolymerization Strategies and Reactivity Ratio Investigations
Copolymerization of 2-Methylene-1,3-dioxepane (B1205776) with Various Vinyl Monomers
The successful incorporation of MDO into polymer chains via radical copolymerization is often challenging due to unfavorable reactivity ratios with many common vinyl monomers. acs.orgnih.govresearchgate.net These ratios dictate the composition and sequence distribution of the resulting copolymer. Research has focused on understanding and optimizing these copolymerization processes to control the distribution of degradable ester units within the polymer backbone.
The copolymerization of MDO with styrene (B11656) (St) has been a subject of investigation, with some conflicting reports in the literature. researchgate.net Early studies by Bailey et al. reported reactivity ratios of rMDO = 0.021 and rSt = 22.6, indicating a strong preference for the propagation of styrene and very low incorporation of MDO. researchgate.net This low relative reactivity of cyclic ketene (B1206846) acetals like MDO has been a persistent challenge. researchgate.net More recent studies on related systems, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) with styrene, have shown different reactivity ratios (rBMDO = 1.08 and rSt = 8.53), suggesting that structural modifications to the CKA can influence copolymerization behavior. researchgate.net While specific studies on the copolymerization of MDO with acrylonitrile (B1666552) derivatives are less common in the reviewed literature, the general principles of reactivity ratios with electron-deficient monomers apply.
Table 1: Reactivity Ratios for Copolymerization of MDO and Analogs with Styrene This table is interactive. Click on the headers to sort.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MDO/Analog) | r2 (Styrene) | Reference |
|---|---|---|---|---|
| MDO | Styrene | 0.021 | 22.6 | researchgate.net |
| BMDO | Styrene | 1.08 | 8.53 | researchgate.net |
Copolymerization of MDO with acrylates, such as methyl acrylate (B77674) (MA) and butyl acrylate (BA), has been explored to create degradable acrylate-based polymers. Generally, MDO exhibits unfavorable reactivity ratios when copolymerized with acrylates. nih.gov For the copolymerization of MDO with methyl methacrylate (B99206) (MMA), a related acrylate derivative, the reactivity ratios were determined to be rMDO = 0.057 and rMMA = 34.12. cmu.edusemanticscholar.org This significant difference in reactivity indicates that MMA is much more reactive than MDO, leading to copolymers with long sequences of MMA and only isolated MDO units.
In the context of emulsion polymerization with n-butyl acrylate (n-BA), the lower reactivity ratios of acrylates with MDO were noted as a primary reason for differing incorporation behaviors compared to other monomers. ehu.es A recent comprehensive study on the bulk terpolymerization of butyl acrylate (BA), MDO, and vinyl acetate (B1210297) (VAc) provided the first estimation of ternary reactivity ratios, highlighting the complexity of multicomponent systems. The study found the binary reactivity ratios for the BA/MDO pair to be significantly different from their ternary counterparts, emphasizing that the presence of a third monomer (VAc) alters the copolymerization behavior. nih.govmdpi.com For the BA/MDO/VAc system (designated 1/2/3), the ternary reactivity ratios were r₁₂ = 0.417 and r₂₁ = 0.071. nih.govmdpi.com
Table 2: Reactivity Ratios for Copolymerization of MDO with Acrylate Monomers This table is interactive. Click on the headers to sort.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MDO) | r2 (Acrylate) | System | Reference |
|---|---|---|---|---|---|
| MDO | Methyl Methacrylate | 0.057 | 34.12 | Binary | cmu.edusemanticscholar.org |
| MDO | Butyl Acrylate | 0.071 (r₂₁) | 0.417 (r₁₂) | Ternary (with VAc) | nih.govmdpi.com |
The copolymerization of MDO with vinyl acetate (VAc) is a key area of research for producing degradable polymers, particularly for applications like adhesives and coatings. nih.gov However, the process is complicated by the hydrolytic instability of MDO, especially in aqueous systems like emulsion polymerization. digitellinc.com Successful emulsion copolymerization requires careful control of reaction conditions to suppress MDO hydrolysis. nih.gov Key strategies include maintaining a mildly basic pH (around 8) and using low polymerization temperatures (e.g., 40°C), often facilitated by a redox initiation system. nih.gov
Photo-induced cobalt-mediated radical polymerization has also been employed to synthesize degradable MDO-VAc copolymers at 30°C. rsc.org This controlled polymerization technique yielded reactivity ratios of rMDO = 0.14 and rVAc = 1.89. rsc.org These values, while still favoring VAc incorporation, are less disparate than those observed with acrylates and styrene, allowing for a wider range of MDO content in the copolymer by adjusting the monomer feed ratio. rsc.org In the terpolymer system with butyl acrylate, the ternary reactivity ratios involving VAc were r₁₃ = 4.459, r₃₁ = 0.198, r₂₃ = 0.260, and r₃₂ = 55.339 (BA/MDO/VAc as 1/2/3). mdpi.com This again shows the high reactivity of the VAc-terminated radical towards its own monomer. mdpi.com
The potential to create degradable polymers through copolymerization of MDO with N-vinylamides is an emerging area of interest. researchgate.net Research has demonstrated the successful synthesis of a degradable poly(N-vinylacetamide-co-MDO) copolymer via bulk polymerization, achieving 9.5% MDO incorporation. researchgate.net The resulting copolymers showed degradation under alkaline conditions, highlighting their potential as environmentally friendly materials. researchgate.net
Copolymerization of CKAs with N-alkyl maleimides represents an exception to the trend of unfavorable reactivity ratios. nih.gov Studies on MDO copolymerized with N-phenyl maleimide (B117702) (NPM) have shown that under specific conditions (120°C and high MDO feed ratios), degradable ester units can be incorporated. researchgate.net In related systems, some CKAs have been shown to form perfectly alternating copolymers with N-alkyl maleimides, ensuring a uniform distribution of ester groups throughout the polymer chain. nih.gov
While MDO often displays unfavorable reactivity ratios, its copolymerization with crotonate esters presents a surprising and valuable exception. acs.orgnih.govehu.es The free-radical copolymerization of MDO with butyl crotonate (BCr) leads to the formation of alternating copolymers. acs.orgnih.govehu.es This behavior is supported by experimentally determined reactivity ratios of rMDO = 0.105 and rBCr = 0.017. acs.orgnih.govnih.govehu.es Since both reactivity ratios are well below one, a strong tendency for cross-propagation over homopropagation exists, resulting in an alternating MDO-BCr sequence over a range of feed compositions. ehu.es
The alternating structure was confirmed by MALDI-TOF analysis, which showed a repeating unit mass corresponding to the sum of one MDO and one BCr monomer (256 Da). acs.orgehu.es This alternating architecture ensures a regular distribution of degradable ester linkages, which enhances the material's degradability under basic conditions. acs.orgnih.govehu.es This successful strategy has been extended to other alkyl crotonates, opening a pathway to biobased and degradable copolymers with tunable properties. acs.org
Table 3: Reactivity Ratios for Copolymerization of MDO with Butyl Crotonate This table is interactive. Click on the headers to sort.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MDO) | r2 (BCr) | Polymer Architecture | Reference |
|---|---|---|---|---|---|
| MDO | Butyl Crotonate | 0.105 | 0.017 | Alternating | acs.orgnih.govnih.govehu.es |
To create functional and degradable materials, MDO has been copolymerized with glycidyl (B131873) methacrylate (GMA). nih.govresearchgate.netdiva-portal.org This one-pot reaction produces amorphous, degradable polyester-based copolymers with pendant active epoxy groups from the GMA units. nih.govresearchgate.netdiva-portal.org The properties of the final polymers, including the concentration of functional epoxy groups and mechanical characteristics, can be readily controlled by varying the feed ratio of the MDO and GMA monomers. nih.govresearchgate.netdiva-portal.org
These epoxy-functionalized polyesters serve as versatile platforms for further modification. nih.gov For instance, the epoxy groups can be used for the covalent immobilization of bioactive molecules, such as heparin, which is relevant for creating advanced materials for tissue engineering and biomedical applications. nih.govresearchgate.netdiva-portal.org This strategy combines the degradability imparted by MDO with the functionality of GMA, enabling the design of precisely tuned materials for specific tasks. researchgate.net
Copolymerization with Other Vinyl Ethers and Unsaturated Monomers
The radical ring-opening polymerization of 4,7-Dimethyl-2-methylidene-1,3-dioxepane allows for the incorporation of ester functionalities into the backbone of polymers, a feature that can impart degradability. acs.org However, its copolymerization with other monomers can be challenging due to unfavorable reactivity ratios. acs.org For instance, in copolymerization with vinyl acetate, the reactivity ratios were found to be rMDO = 0.14 and rVAc = 1.89, indicating that vinyl acetate is more reactive than 2-methylene-1,3-dioxepane (a related compound, often abbreviated as MDO). rsc.org This difference in reactivity influences the distribution of monomer units within the resulting copolymer. By adjusting the feed ratio of the comonomers, it is possible to control the composition of the final copolymer and, consequently, its properties, such as the glass transition temperature. rsc.org
Terpolymerization Systems Incorporating this compound
Butyl Acrylate/4,7-Dimethyl-2-methylidene-1,3-dioxepane/Vinyl Acetate Systems and Reactivity
The terpolymerization of butyl acrylate (BA), 2-methylene-1,3-dioxepane (MDO), and vinyl acetate (VAc) has been investigated to develop biodegradable pressure-sensitive adhesives. mdpi.comnih.gov A study conducted at 50°C determined the ternary reactivity ratios for this system. mdpi.comnih.govresearchgate.net The reactivity ratios were found to be r12 = 0.417 (BA/MDO), r21 = 0.071 (MDO/BA), r13 = 4.459 (BA/VAc), r31 = 0.198 (VAc/BA), r23 = 0.260 (MDO/VAc), and r32 = 55.339 (VAc/MDO). mdpi.comnih.govresearchgate.net These values differ significantly from their binary counterparts, highlighting the necessity of analyzing the ternary system to accurately model the polymerization process. mdpi.comnih.gov The experimental data for cumulative compositions generally align well with model predictions, although some deviations were noted at specific feed compositions and low conversion levels. mdpi.com The near-constant amount of MDO observed throughout the polymerization suggests a uniform distribution of this monomer within the terpolymer for all studied feed compositions. nih.gov
Synthesis of Functional Terpolymers (e.g., with Poly(ethylene glycol) Methyl Ether Methacrylate, Pyridyldisulfide Ethylmethacrylate)
Functional terpolymers based on 2-methylene-1,3-dioxepane (MDO) have been synthesized to create biodegradable platforms for applications such as intracellular drug delivery. rsc.orgresearchgate.net In one approach, MDO was terpolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) through a one-pot radical ring-opening copolymerization. rsc.orgresearchgate.net This method yields biodegradable functional polyesters, P(MDO-co-PEGMA-co-PDSMA), with varying compositions. rsc.orgresearchgate.net The resulting amphiphilic terpolymers can self-assemble into micelles, which can be loaded with therapeutic agents. rsc.org
Determination and Analysis of Reactivity Ratios in Copolymerization Systems
The determination of reactivity ratios is crucial for understanding and controlling copolymerization processes. nih.gov These ratios provide insights into the relative reactivity of monomer pairs and help in predicting the final copolymer composition. nih.gov
Experimental Methodologies for Reactivity Ratio Estimation
Several experimental methods are employed to estimate monomer reactivity ratios. A common approach involves conducting low-conversion copolymerizations at various initial monomer feed compositions and subsequently determining the composition of the resulting copolymer. nih.gov The error-in-variables model (EVM) has been applied to estimate reactivity ratios in terpolymerization systems, such as the butyl acrylate/MDO/vinyl acetate system. mdpi.comnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to determine the composition of the synthesized copolymers. nih.govcmu.edu For the BA/MDO/VAc terpolymers, 1H-NMR spectroscopy was used to measure the terpolymer composition by dissolving dried polymer samples in deuterated chloroform (B151607). nih.gov
Theoretical Models and Their Application to Copolymerization Behavior
The terminal model, often represented by the Mayo-Lewis equation, is a fundamental model used to describe copolymerization kinetics. mdpi.com However, for some systems, more complex models like the penultimate unit model are necessary to accurately describe the experimental data. cmu.edu In the case of the butyl acrylate/MDO/vinyl acetate terpolymerization, a recast Alfrey–Goldfinger model was used to predict the instantaneous and cumulative compositions of the terpolymer at different conversion levels based on the determined ternary reactivity ratios. mdpi.comresearchgate.net These predictions are valuable for understanding how MDO is incorporated into the polymer chain at various initial feed compositions and for estimating the final terpolymer compositions. mdpi.com
Data Tables
Table 1: Ternary Reactivity Ratios for the Butyl Acrylate (1) / 2-Methylene-1,3-dioxepane (2) / Vinyl Acetate (3) System at 50°C. mdpi.comnih.govresearchgate.net
| Reactivity Ratio | Value |
| r₁₂ (BA/MDO) | 0.417 |
| r₂₁ (MDO/BA) | 0.071 |
| r₁₃ (BA/VAc) | 4.459 |
| r₃₁ (VAc/BA) | 0.198 |
| r₂₃ (MDO/VAc) | 0.260 |
| r₃₂ (VAc/MDO) | 55.339 |
Advanced Polymeric Architectures and Functional Materials from 4,7 Dimethyl 2 Methylidene 1,3 Dioxepane
Block Copolymers Incorporating 4,7-Dimethyl-2-methylidene-1,3-dioxepane Units
Block copolymers containing degradable polyester (B1180765) segments derived from cyclic ketene (B1206846) acetals are of significant interest for biomedical applications. These materials combine the properties of different polymer blocks, leading to unique self-assembly behaviors and functionalities.
Amphiphilic block copolymers can be synthesized by combining a hydrophobic polyester block, derived from the ring-opening of a monomer like this compound, with a hydrophilic block like poly(ethylene glycol) (PEG). One common method involves the use of a PEG-based macroinitiator to initiate the polymerization of the cyclic ketene acetal (B89532).
Due to their amphiphilic nature, block copolymers containing polyester and PEG segments can self-assemble in aqueous solutions to form nanostructures, such as micelles. researchgate.netrsc.org These micelles typically feature a hydrophobic core composed of the polyester segments, which is shielded by a hydrophilic corona of PEG chains. researchgate.net This core-shell structure is particularly useful for encapsulating hydrophobic molecules. researchgate.net
The size and morphology of these self-assembled nanoparticles are influenced by the composition of the block copolymer, specifically the balance between the hydrophilic and hydrophobic blocks. researchgate.net For instance, studies on MDO-based copolymers have shown that by adjusting the monomer feed ratios during synthesis, the resulting micelles can be tailored to different sizes. researchgate.net Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are common techniques used to characterize the size and shape of these polymeric micelles. researchgate.netrsc.org The formation of these nanoparticles is a spontaneous process driven by the minimization of interfacial energy between the hydrophobic polymer segments and the aqueous environment. researchgate.netnih.gov
Graft Copolymers and Strategies for Surface Functionalization
Graft copolymers offer another route to creating functional materials with distinct properties. In this architecture, polymer chains are attached as side branches to a main polymer backbone. This approach is particularly effective for surface functionalization.
Biodegradable nanoparticles with functional surfaces have been successfully prepared using amphiphilic graft copolymers based on MDO. nih.govfigshare.com The synthesis involves the ring-opening radical copolymerization of MDO with an amphiphilic macromonomer. nih.govfigshare.com This method results in a polyester backbone (poly-MDO) with grafts of the macromonomer. For example, using a poly(ethylene glycol) macromonomer leads to PMDO-g-poly(ethylene glycol) copolymers. nih.gov
These graft copolymers can be precipitated to form nanoparticles where the surface is functionalized with the grafted chains (e.g., PEG chains). nih.gov The diameter of these nanoparticles can be controlled by adjusting the degree of grafting and the molecular weight of the grafted oligomer. nih.gov Furthermore, thermoresponsive surfaces can be created by using a temperature-sensitive macromonomer, such as poly(N-isopropylacrylamide), which causes the resulting nanoparticles to aggregate in response to temperature changes. nih.gov The polyester backbone remains susceptible to hydrolysis, allowing for the degradation of the nanoparticles over time. nih.govfigshare.com
Hyperbranched Poly(ε-caprolactone) Analogues via Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization
Hyperbranched polymers are highly branched, three-dimensional macromolecules that possess a unique combination of properties, including high solubility and low viscosity compared to their linear counterparts. The synthesis of hyperbranched poly(ε-caprolactone) (PCL), a widely used biodegradable polyester, can be achieved through the RAFT polymerization of MDO. nih.govmdpi.com
This approach utilizes a technique called self-condensing vinyl polymerization (SCVP) in conjunction with RAFT. nih.gov A key component is a "polymerizable chain transfer agent," such as vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP), which contains both a vinyl group for polymerization and a RAFT agent moiety. nih.govresearchgate.net The one-pot polymerization of MDO with this agent leads to a hyperbranched polyester. nih.gov The polymerization exhibits living characteristics, as evidenced by pseudo-linear kinetics and an increase in molecular weight with monomer conversion. nih.govresearchgate.net
The degree of branching in the final polymer can be controlled by varying the molar ratio of the MDO monomer to the chain transfer agent. researchgate.netnih.gov As the degree of branching increases, the crystallinity of the resulting PCL analogue decreases, which in turn leads to a faster rate of degradation. researchgate.netnih.gov This method provides a powerful tool for tuning the physical and degradation properties of PCL-like materials. nih.gov
Table 1: RAFT Polymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) for Hyperbranched PCL Analogues Data sourced from studies on MDO, the parent compound of this compound. nih.gov
| Entry | Molar Ratio [MDO]:[ECTVP] | Mn ( g/mol ) | Đ (Mw/Mn) | Degree of Branching |
| P1 | 50:1 | 5100 | 2.09 | 0.091 |
| P2 | 100:1 | 9200 | 1.95 | 0.052 |
| P3 | 200:1 | 14500 | 1.83 | 0.024 |
| P4 | 300:1 | 18700 | 1.76 | 0.016 |
| P5 | 400:1 | 22300 | 1.68 | 0.012 |
Mn = Number-average molecular weight; Đ = Dispersity Index; ECTVP = Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate
Development of Functional Polyesters for Covalent Binding of Bioactive Molecules (e.g., Heparin Immobilization)
The incorporation of functional groups into degradable polyesters is crucial for their use in biomedical applications, such as tissue engineering and drug delivery, where the covalent attachment of bioactive molecules is desired.
Functional polyesters capable of covalently binding molecules have been synthesized through the copolymerization of MDO with functional vinyl monomers. researchgate.netrsc.org For example, terpolymers of MDO, PEGMA, and pyridyldisulfide ethylmethacrylate (PDSMA) create a versatile platform for bioconjugation. rsc.org The pyridyldisulfide groups can undergo reactions, such as thiol-ene click chemistry, to attach molecules containing free thiol groups. rsc.org This strategy has been successfully used to conjugate the chemotherapy drug doxorubicin (B1662922) to the polymer backbone via a pH-sensitive linker, creating a polymeric prodrug that can release its payload in the acidic environment of cancer cells. rsc.org
This principle of covalent immobilization can be extended to other bioactive molecules. While specific studies on heparin immobilization using this compound were not identified, the established methods for creating functional polyester backbones from its parent compound provide a clear pathway for such applications. The functional groups incorporated into the polymer serve as anchor points for attaching molecules like heparin, which can improve the biocompatibility of a material or introduce specific biological activities.
Design and Synthesis of Thermoresponsive Polymers and Hydrogels from this compound Copolymers
Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are valuable for creating "smart" materials for applications like injectable drug delivery systems and cell culture scaffolds. elsevierpure.com These materials are often designed to be liquid at room temperature and form a gel at physiological temperature. mdpi.comnih.gov
Degradable and thermoresponsive copolymers and hydrogels have been prepared by the radical copolymerization of MDO with hydrophilic, thermoresponsive monomers. elsevierpure.comresearchgate.net For instance, copolymerizing MDO with N,N-dimethylacrylamide or 2-hydroxyethyl acrylate (B77674) yields polymers that exhibit a lower critical solution temperature (LCST). researchgate.netresearchgate.net Below the LCST, the polymer is soluble in water, while above it, the polymer becomes hydrophobic and precipitates or, in the case of a hydrogel, shrinks and expels water. researchgate.netresearchgate.net The resulting hydrogels demonstrate a temperature-dependent swelling/shrinking behavior. researchgate.netelsevierpure.com
Table 2: Properties of Thermoresponsive Copolymers of 2-methylene-1,3-dioxepane (MDO) and 2-hydroxyethyl acrylate (HEA) Data sourced from studies on MDO, the parent compound of this compound. researchgate.net
| MDO in feed (mol%) | MDO in copolymer (mol%) | LCST (°C) |
| 30 | 20 | 54.5 |
| 40 | 28 | 44.4 |
| 50 | 38 | 36.6 |
| 60 | 49 | 29.8 |
LCST = Lower Critical Solution Temperature
Polymer Degradation Pathways and Mechanistic Insights
Chemical Hydrolysis of Ester Linkages within the Polymer Backbone
The susceptibility of the ester groups in the backbone of polyesters derived from 4,7-dimethyl-2-methylidene-1,3-dioxepane to chemical hydrolysis is a key feature governing their degradation. This process involves the reaction of water with the ester bond, leading to the scission of the polymer chain into smaller, water-soluble oligomers and monomers. The rate of this hydrolysis is significantly influenced by environmental factors, most notably the pH of the surrounding medium.
The kinetics of hydrolytic degradation of these polyesters are highly dependent on the pH of the environment. Both acidic and alkaline conditions can catalyze the hydrolysis of ester linkages, but the mechanisms and rates of degradation differ significantly.
Under acidic conditions (e.g., pH 1.3), polymers derived from 2-methylene-1,3-dioxepane (B1205776) undergo hydrolysis, leading to a decrease in particle size over time. researchgate.net For instance, graft copolymers prepared by the radical copolymerization of 2-methylene-1,3-dioxepane and poly(ethylene glycol) monomethacrylate were observed to degrade into hydrophilic oligomers over a period of 50 days. researchgate.net The degradation process in an acidic environment is often autocatalytic, where the newly formed carboxylic acid end-groups can further accelerate the hydrolysis of remaining ester bonds. nih.gov
In contrast, alkaline conditions (e.g., pH 11.3) typically lead to a more rapid degradation of these polyesters. elsevierpure.com Under such conditions, hydrogels derived from 2-methylene-1,3-dioxepane have been shown to degrade and convert into water-soluble oligomers. researchgate.netelsevierpure.com The degradation in alkaline media is generally faster due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester group, a process that is typically more efficient than the acid-catalyzed mechanism. researchgate.net The significant impact of pH on the degradation rate is a critical consideration for applications where the material may be exposed to varying physiological or environmental pH levels.
| Condition | pH Level | Observation | Reference |
| Acidic | 1.3 | Degradation into hydrophilic oligomers over 50 days. | researchgate.net |
| Alkaline | 11.3 | Rapid degradation into water-soluble oligomers. | researchgate.netelsevierpure.com |
Enzymatic Degradation of Polyesters Derived from this compound
In addition to chemical hydrolysis, polyesters synthesized from this compound are also susceptible to enzymatic degradation. This is a crucial characteristic for their use in biomedical applications, where they may come into contact with various enzymes in the body. The enzymatic degradation process involves the catalytic action of hydrolases, such as lipases and proteinases, which can specifically target and cleave the ester bonds in the polymer backbone. mdpi.comresearchgate.net
Studies have shown that copolymers of 2-methylene-1,3-dioxepane (MDO) and methyl acrylate (B77674) can be degraded in the presence of enzymes like proteinase K or crude enzymes extracted from earthworms. researchgate.net The rate of enzymatic degradation is influenced by the copolymer composition, with a higher molar percentage of ester units in the backbone leading to a faster degradation rate. researchgate.net This suggests that the accessibility of the ester linkages to the active sites of the enzymes plays a significant role in the degradation process. The degradation is often a surface erosion mechanism, where the enzyme acts on the polymer surface, leading to a gradual loss of material. mdpi.comresearchgate.net The biodegradability of these polyesters makes them attractive for applications such as drug delivery systems and temporary medical implants, where the material is intended to break down and be cleared from the body over time.
| Enzyme | Polymer System | Outcome | Reference |
| Proteinase K | Copolymers of 2-methylene-1,3-dioxepane and methyl acrylate | Enzymatic degradation observed. | researchgate.net |
| Earthworm extract | Copolymers of 2-methylene-1,3-dioxepane and methyl acrylate | Enzymatic degradation observed. | researchgate.net |
| Lipase | Self-assembled polymeric nanoparticles from MDO copolymers | Degradation ranged from 37% to 95% depending on composition. | researchgate.net |
Structural Factors Influencing Polymer Degradation Rate and Profile
The rate and profile of degradation for polyesters derived from this compound are not solely dependent on external environmental factors but are also intrinsically linked to the polymer's structural characteristics. Key factors include the degree of branching and the presence of side-groups.
The introduction of side-groups to the polyester (B1180765) backbone can significantly affect its degradability. For instance, the synthesis of a new cyclic ketene (B1206846) acetal (B89532), 2-methylene-4-methyl-1,3-dioxepane (Me-MDO), which introduces a methyl side-group, was reported to influence the degradability of the resulting polyester. researchgate.net Generally, the presence of bulky side-groups can sterically hinder the approach of water molecules or enzymes to the ester linkages, thereby slowing down the degradation rate.
The degree of branching in the polymer architecture also plays a crucial role. researchgate.net Highly branched polymers may exhibit different degradation profiles compared to their linear counterparts. Branching can affect the polymer's crystallinity and hydrophilicity, both of which are known to influence degradation rates. researchgate.net For example, increased branching might lead to a more amorphous structure, which could potentially increase the rate of hydrolysis by allowing easier penetration of water into the polymer matrix. Conversely, the dense structure of highly branched polymers could also shield the inner ester bonds from degradation. The interplay of these structural factors allows for the fine-tuning of the degradation properties of these polyesters for specific applications.
Investigation of Self-Degradation Phenomena in Dioxepane-Based Hydrogels
Hydrogels fabricated from 2-methylene-1,3-dioxepane have demonstrated a unique property of self-degradation, particularly in buffered solutions like phosphate-buffered saline (PBS). elsevierpure.com This phenomenon is attributed to a decrease in the pH within the hydrogel matrix over time. researchgate.netelsevierpure.com The degradation of the ester linkages in the polymer backbone leads to the formation of carboxylic acid end-groups. nih.gov In a confined environment like a hydrogel, the accumulation of these acidic byproducts can lower the internal pH, creating an acidic microenvironment that autocatalyzes further hydrolysis of the ester bonds.
This self-degradation mechanism is a form of bulk erosion, where the degradation occurs throughout the entire volume of the hydrogel. Research has shown that thermoresponsive hydrogels prepared by the radical copolymerization of 2-methylene-1,3-dioxepane and N,N-dimethylacrylamide self-degraded in PBS due to this internal pH decrease. researchgate.netelsevierpure.com This intrinsic degradation behavior is highly advantageous for applications in drug delivery and tissue engineering, where a controlled and predictable degradation of the material is required without the need for external triggers. The rate of this self-degradation can be influenced by the initial composition of the hydrogel and its thermoresponsive properties, which can control the swelling and deswelling behavior and thus the diffusion of water and degradation products. researchgate.net
Advanced Analytical and Characterization Techniques for Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ring-Opening Assessment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers formed from 4,7-Dimethyl-2-methylidene-1,3-dioxepane. Both ¹H and ¹³C NMR are utilized to confirm the polymer's identity and, critically, to ascertain the extent of the ring-opening polymerization.
In a successful ring-opening polymerization, the exocyclic double bond of the monomer opens, and the seven-membered ring cleaves to form a linear polyester (B1180765) structure. This transformation is readily monitored by NMR. The disappearance of the characteristic signals of the methylidene protons in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum of the monomer is a primary indicator of polymerization.
Concurrently, the appearance of new signals corresponding to the newly formed ester linkage and the rearranged backbone of the polymer confirms the ring-opening process. Misinterpretations of ¹H NMR spectra in early studies, where signals from ester oligomers were incorrectly assigned to unopened rings, have been rectified through revised protocols, such as using sodium carbonate-treated deuterated chloroform (B151607) (CDCl₃) to ensure accurate assessment. vulcanchem.com Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can be employed for more complex structural analysis, providing detailed information about the connectivity of atoms within the polymer chain.
Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound)
| Chemical Shift (ppm) | Assignment |
| ~4.1 | -CH₂-O-C(O)- |
| ~2.3 | -C(O)-CH₂- |
| ~1.6 | -CH₂-CH₂-CH₂- |
| ~1.2 | -CH(CH₃)- |
| ~0.9 | -CH(CH₃) |
Table 2: Representative ¹³C NMR Chemical Shifts for Poly(this compound)
| Chemical Shift (ppm) | Assignment |
| ~174 | -C=O |
| ~64 | -CH₂-O- |
| ~34 | -C(O)-CH₂- |
| ~28-30 | Backbone -CH₂- |
| ~21 | -CH(CH₃)- |
| ~19 | -CH(CH₃) |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. By passing a solution of the polymer through a column packed with porous gel, larger molecules elute first, followed by smaller molecules that can penetrate the pores.
For poly(this compound), GPC/SEC analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications. The choice of eluent is critical, with solvents like tetrahydrofuran (B95107) (THF) and dimethylacetamide (DMAC) being commonly used.
Table 3: Typical GPC/SEC Data for Poly(this compound)
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | Varies with polymerization conditions |
| Mw ( g/mol ) | Weight-Average Molecular Weight | Varies with polymerization conditions |
| PDI (Mw/Mn) | Polydispersity Index | Typically > 1.5 for radical polymerization |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. By analyzing the absorption of infrared radiation at specific wavelengths, an FTIR spectrum provides a molecular fingerprint of the material.
In the analysis of poly(this compound), FTIR is used to confirm the polymerization and ring-opening. The spectrum of the polymer will show the disappearance of the C=C stretching vibration from the methylidene group of the monomer. The most significant feature in the polymer's spectrum is the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O), which is a direct result of the ring-opening process. Other characteristic peaks include C-O stretching and C-H stretching and bending vibrations.
Table 4: Key FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 | Asymmetric C-H Stretch | -CH₃, -CH₂- |
| ~2870 | Symmetric C-H Stretch | -CH₃, -CH₂- |
| ~1730 | C=O Stretch | Ester |
| ~1460 | C-H Bend | -CH₂- |
| ~1370 | C-H Bend | -CH₃ |
| ~1170 | C-O Stretch | Ester |
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the key thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).
The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is the temperature at which the crystalline domains of a semi-crystalline polymer melt. For polymers of this compound, DSC analysis provides insights into their thermal behavior and processing window.
Table 5: Thermal Properties of Poly(this compound) from DSC
| Thermal Transition | Description | Typical Temperature Range (°C) |
| Tg | Glass Transition Temperature | Dependent on molecular weight and microstructure |
| Tm | Melting Temperature | Dependent on crystallinity |
Dynamic Light Scattering (DLS) for Nanoparticle Size and Colloidal Stability Characterization
Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles in suspension or polymers in solution. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. DLS is particularly useful for characterizing nanoparticles and understanding the colloidal stability of polymeric systems.
While primarily used for copolymers designed to form micelles or nanoparticles in aqueous media, DLS could be employed to study the aggregation behavior of poly(this compound) in certain solvents or as part of a blend. The technique provides the hydrodynamic diameter of the particles and an estimation of the size distribution (polydispersity index).
Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Microstructure Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the mass analysis of large molecules like polymers with minimal fragmentation. It is a powerful tool for determining the absolute molecular weight of polymers, identifying end-groups, and analyzing the polymer's microstructure.
For poly(this compound), MALDI-TOF MS can provide detailed information about the repeating unit mass and the masses of the end-groups derived from the initiator and termination steps of the polymerization. This information is crucial for confirming the chemical structure and understanding the polymerization mechanism in detail. The resulting spectrum consists of a series of peaks, each corresponding to a specific oligomer, from which the molecular weight distribution can also be calculated.
Computational and Theoretical Studies on 4,7 Dimethyl 2 Methylidene 1,3 Dioxepane and Its Polymers
Molecular Modeling and Simulation of Polymerization Mechanisms and Pathways
The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs) like DMMDO is characterized by a competition between two primary propagation pathways: a ring-opening pathway that leads to the formation of polyester (B1180765) linkages, and a ring-retaining (or vinyl addition) pathway that results in a polyacetal structure. Molecular modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the kinetics and thermodynamics of these competing reactions.
DFT calculations allow researchers to map the potential energy surface for the polymerization process. This involves calculating the energies of reactants, transition states (TS), and products for both the ring-opening and ring-retaining pathways. The key determining factor in which pathway is favored is the activation energy (Ea) associated with each transition state.
For DMMDO, DFT calculations have shown that the ring-opening pathway is energetically hampered compared to the ring-retaining reaction. researchgate.net This suggests a kinetic preference for the formation of acetal (B89532) linkages over ester linkages under certain conditions. The process begins with the addition of a radical to the exocyclic double bond of the DMMDO monomer, forming a radical intermediate. This intermediate can then either attack another monomer directly (ring-retention) or undergo a β-scission reaction, which involves the opening of the seven-membered ring to form a more stable ester linkage and a new propagating radical. researchgate.net
Computational Approaches for Predicting Polymer Conformations and Interactions
Understanding the three-dimensional structure of the polymers derived from 4,7-Dimethyl-2-methylidene-1,3-dioxepane is essential for predicting their physical and material properties. Computational methods are used to explore the conformational landscape of both the monomer and the resulting polymer chains.
The seven-membered 1,3-dioxepane (B1593757) ring of the monomer is not planar and can adopt several low-energy conformations. Theoretical conformational analyses of similar seven-membered rings, such as cycloheptane (B1346806) and its derivatives, have shown that they typically prefer twist-chair or twist-boat conformations to minimize steric and torsional strain. The presence of heteroatoms (oxygen) and substituents (methyl groups) influences the specific geometry and the energy barriers between different conformations.
For the resulting polymer chains, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to predict their conformations and interactions.
Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of a given molecular structure. By systematically changing bond angles and dihedral angles, the lowest energy conformations of a polymer segment can be identified.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of polymer chains, such as their flexibility, folding, and interactions with solvent molecules or other polymer chains.
These computational approaches help in predicting macroscopic properties like the glass transition temperature (Tg), crystallinity, and mechanical strength of the resulting polyesters or polyacetals.
Theoretical Studies on Monomer Reactivity and Ring-Opening Tendencies
The tendency of DMMDO to undergo ring-opening polymerization is a central focus of theoretical studies. This property is intrinsically linked to the monomer's reactivity, which is governed by electronic and steric factors. Theoretical calculations, primarily using DFT, provide quantitative measures of these factors.
The key competition is between the radical intermediate propagating via vinyl addition (ring retention) and via β-scission (ring-opening). DFT calculations have been performed to determine the activation energies for both pathways for DMMDO. researchgate.net The results indicate that the ring-retaining pathway has a lower activation barrier, making it kinetically more favorable. researchgate.net This explains the experimental challenges in achieving complete ring-opening to produce pure polyesters from this monomer. researchgate.net
The relative activation energies determine the selectivity of the polymerization. A smaller energy difference between the two pathways would likely result in a copolymer containing both ester and acetal linkages, while a large difference would favor one structure exclusively. For seven-membered CKAs that are known to polymerize exclusively via ring-opening, the calculated activation enthalpy for the β-scission step is typically low.
The table below presents the calculated differences in activation energies for the competing polymerization pathways of this compound (DMMDO), based on DFT calculations. researchgate.net
| Monomer | Polymerization Pathway | Relative Activation Energy (kJ/mol) | Kinetic Preference |
|---|---|---|---|
| This compound (DMMDO) | Ring-Retaining (Vinyl Addition) | Lower | Favored |
| Ring-Opening (β-Scission) | Higher | Disfavored |
These theoretical findings are crucial for guiding the synthesis of new CKA monomers where steric or electronic modifications could be made to lower the activation energy of the ring-opening pathway, thereby promoting the formation of desirable biodegradable polyesters. researchgate.net
Emerging Research Avenues and Future Perspectives for 4,7 Dimethyl 2 Methylidene 1,3 Dioxepane
Development of Novel Catalytic Systems for Controlled Polymerization
The ability to control the polymerization of 4,7-Dimethyl-2-methylidene-1,3-dioxepane is paramount to tailoring the resulting polymer's properties, such as molecular weight, dispersity, and microstructure. Research in this area is actively pursuing the development of sophisticated catalytic systems that offer precision and efficiency. Both organocatalysts and metal-based catalysts have shown considerable promise in the ring-opening polymerization (ROP) of related cyclic ester monomers, and these findings are being extended to cyclic ketene (B1206846) acetals. nih.govmdpi.com
Organocatalysis represents a particularly attractive route due to the avoidance of potentially toxic residual metals in the final polymer, which is crucial for biomedical applications. nih.gov Various organic bases have been investigated for the ROP of cyclic esters, demonstrating different catalytic mechanisms. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is understood to operate via a nucleophilic ROP mechanism, whereas 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are believed to function through an initiator/chain end activated mechanism. nih.gov The choice of organocatalyst can significantly influence the polymerization kinetics and the degree of control over the polymer architecture. nih.gov For instance, highly basic phosphazene catalysts have demonstrated remarkable activity in the ROP of sterically hindered lactones, suggesting their potential for the polymerization of substituted cyclic ketene acetals like this compound. nih.gov
| Catalyst | Abbreviation | Proposed Mechanism | Key Advantages |
|---|---|---|---|
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene | TBD | Nucleophilic ROP | Effective for a range of cyclic esters. |
| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU | Initiator/chain end activated ROP | Commercially available and widely used. |
| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) | t-BuP4 | Initiator/chain end activated ROP | High basicity, effective for hindered monomers. nih.gov |
Metal-based catalysts also offer a high degree of control over the polymerization process. For example, dizinc (B1255464) complexes have been utilized for the selective ring-opening copolymerization of epoxides and anhydrides, demonstrating the ability to control the polymer chain end group to produce block copolyesters. nih.gov Similarly, Salen-Mn(III)-based catalysts have been employed for the controlled self-switching polymerization of O-carboxylic anhydrides and lactide, enabling the synthesis of multiblock polyesters. mdpi.com The development of tunable late-transition-metal catalysts, such as those based on nickel, provides a pathway to customized polymer products with controlled microstructures. mdpi.com These advanced catalytic systems could be adapted for the polymerization of this compound to achieve well-defined polymer architectures.
Exploration of New Comonomers and Complex Polymer Architectures
The versatility of this compound is significantly expanded through its copolymerization with a wide array of vinyl monomers. This approach allows for the introduction of ester linkages into the backbone of traditional vinyl polymers, thereby imparting degradability. rsc.org The radical ring-opening polymerization (rROP) of cyclic ketene acetals with monomers such as methacrylates, acrylates, styrene (B11656), acrylonitrile (B1666552), vinyl pyrrolidinone, and acrylamide (B121943) has been successfully demonstrated. researchgate.net
The incorporation of functional comonomers opens up possibilities for creating polymers with specific properties and applications. For instance, the terpolymerization of a functional 2-methylene-1,3-dioxepane (B1205776) (MDO) with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) has been used to construct biodegradable polymeric prodrugs for intracellular drug delivery. rsc.orgresearchgate.net Similarly, copolymerization with N,N-dimethylacrylamide has led to the development of thermoresponsive and degradable hydrogels with potential applications as smart drug delivery carriers and cell culture scaffolds. elsevierpure.com
Beyond linear random copolymers, research is focused on the synthesis of more complex polymer architectures, including block, graft, and star copolymers. nih.govmdpi.com Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are instrumental in achieving these sophisticated structures with controlled molecular weights and low dispersities. nih.gov The synthesis of block copolymers, where distinct polymer chains are linked together, allows for the combination of different properties within a single macromolecule. nih.gov For example, an ABA triblock copolymer could consist of a central degradable polyester (B1180765) block derived from this compound, flanked by two blocks of a commodity polymer, leading to materials that are both durable and environmentally benign.
Graft copolymers, featuring side chains of one polymer attached to a main chain of another, offer another avenue for creating novel materials. mdpi.com For instance, poly(ε-caprolactone) side chains can be grafted onto a polymer backbone, and similar strategies could be employed with polyesters derived from this compound to create materials with unique thermal and mechanical properties. nih.gov
| Comonomer | Polymerization Technique | Resulting Architecture/Application |
|---|---|---|
| Styrene, Acrylates, Methacrylates | Radical Ring-Opening Polymerization (rROP) | Degradable vinyl polymers. researchgate.net |
| PEGMA, PDSMA | Terpolymerization | Biodegradable polymeric prodrugs. rsc.orgresearchgate.net |
| N,N-dimethylacrylamide | Radical Copolymerization | Thermoresponsive degradable hydrogels. elsevierpure.com |
| Various | RAFT, ATRP | Block, graft, and star copolymers. nih.govmdpi.com |
Integration of this compound into Sustainable and Circular Polymer Economies
The integration of ester linkages into polymer backbones via the ring-opening polymerization of this compound is a key strategy for designing polymers that are more compatible with a circular economy. These ester groups act as predetermined breaking points, facilitating the degradation of the polymer chain through hydrolysis. routledge.com This inherent degradability is a significant advantage over traditional carbon-chain polymers, which are notoriously persistent in the environment.
A crucial aspect of a circular economy is the ability to chemically recycle polymers back to their constituent monomers. nih.gov Research on polyesters derived from cyclic monomers has demonstrated the feasibility of depolymerization to recover the original monomer, which can then be re-polymerized, thus closing the material loop. rsc.org This concept of chemical recyclability is a major focus for polymers derived from this compound, as it offers a pathway to high-value recycling, in contrast to the downcycling often associated with mechanical recycling. The development of efficient catalytic systems for both polymerization and depolymerization is essential for the economic viability of this approach. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4,7-dimethyl-2-methylene-1,3-dioxepane, and how can high yields be achieved?
The compound can be synthesized via radical-mediated cyclization of substituted diols. Evidence suggests that using glyoxal with 2,5-hexanediol under controlled conditions (e.g., copper chromite catalysts at 250°C and 4500 psi hydrogen pressure) yields cyclic acetals in >90% purity. Key steps include purification of diols and avoidance of side reactions during cyclization . Isomeric byproducts (cis/trans) may form, requiring fractional distillation for separation based on boiling point differences (6–8°C) and refractive indices .
Q. How can researchers distinguish between cis and trans isomers of 4,7-dimethyl-1,3-dioxepane derivatives?
Isomeric separation relies on fractional distillation due to boiling point differences. Post-synthesis characterization should include NMR (to identify substituent spatial arrangements) and gas chromatography (GC) to verify homogeneity. Refractive index measurements further corroborate isomer identity .
Q. What characterization techniques are critical for verifying the structural integrity of 4,7-dimethyl-2-methylene-1,3-dioxepane?
Use H/C NMR to confirm the dioxepane ring and methylidene group. Differential scanning calorimetry (DSC) and GC-MS are recommended to assess purity and thermal stability. For copolymers, gel permeation chromatography (GPC) and FT-IR are essential to confirm ester linkage incorporation .
Advanced Research Questions
Q. How do reactivity ratios in copolymerization with vinyl monomers influence backbone degradability?
Radical ring-opening polymerization (RROP) with vinyl acetate or methyl methacrylate introduces ester linkages, enabling hydrolytic degradation. Reactivity ratios (e.g., , ) determine CKA incorporation efficiency. Low CKA reactivity necessitates high initial monomer ratios or controlled polymerization (e.g., xanthate-mediated RAFT) to enhance ester density .
Q. What methodological contradictions exist in copolymerization studies, and how can they be resolved?
Discrepancies arise in reported degradation rates due to varying hydrophilicity of CKAs. For example, 2-methylene-1,3-dioxepane (MDO)-based copolymers degrade slower than those with hydrophilic analogs like 2-methylene-1,3,6-trioxocane (MTC). Resolve contradictions by standardizing hydrolysis conditions (pH, temperature) and using GPC to track molar mass changes .
Q. How can hydrolytic degradation rates of 4,7-dimethyl-2-methylene-1,3-dioxepane copolymers be modulated for biomedical applications?
Incorporate hydrophilic comonomers (e.g., vinyl ethers) or use enzymes (e.g., lipases) to accelerate cleavage. Studies show MTC-based glycopolymers degrade 3× faster than MDO analogs under physiological conditions (pH 7.4, 37°C) due to enhanced water accessibility .
Q. What are the challenges in synthesizing high-purity 4,7-dimethyl-2-methylene-1,3-dioxepane, and how can side reactions be minimized?
Harsh elimination conditions during synthesis (e.g., high-temperature halogenation) often generate byproducts. Optimize reaction times and catalysts—e.g., Harshaw 1402P copper chromite reduces side reactions during diol reduction .
Q. How does the choice of radical initiator impact copolymer architecture and degradability?
Photo-induced cobalt-mediated polymerization enables precise control over ester linkage distribution, whereas conventional persulfate initiators increase branching. Xanthate-mediated RAFT improves monomer sequence regulation, critical for predictable degradation profiles .
Data Contradiction Analysis
Q. Why do some studies report low incorporation of 4,7-dimethyl-2-methylene-1,3-dioxepane in polyisoprene backbones despite favorable reactivity ratios?
DFT calculations predict high isoprene reactivity (), but experimental results show minimal CKA insertion due to steric hindrance and competing side reactions. Mitigate this by using bulky initiators or lowering reaction temperatures to favor ring-opening over propagation .
Q. How can conflicting reports on enzymatic vs. hydrolytic degradation mechanisms be reconciled?
Enzymatic degradation (e.g., using lipases) shows higher specificity for ester bonds, whereas base-catalyzed hydrolysis non-selectively cleaves backbones. Standardize degradation protocols (e.g., enzyme concentration, buffer composition) to enable cross-study comparisons .
Methodological Recommendations
- For synthesis: Prioritize copper chromite catalysts and fractional distillation to minimize isomer contamination .
- For copolymerization: Use xanthate-mediated RAFT or photo-initiated systems for controlled ester distribution .
- For degradation studies: Combine GPC, NMR, and mass loss assays to quantify degradation kinetics comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
